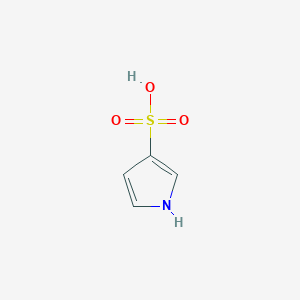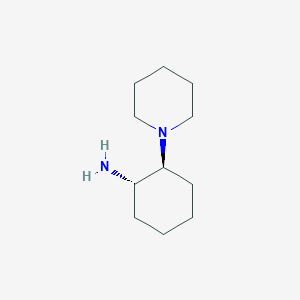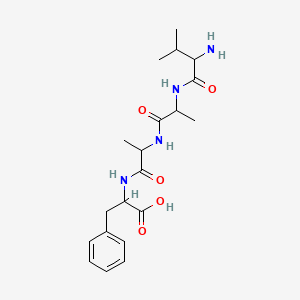
H-Val-Ala-Ala-Phe-OH
Vue d'ensemble
Description
H-Val-Ala-Ala-Phe-OH is a tetrapeptide composed of the amino acids valine, alanine, alanine, and phenylalanine Peptides like this compound are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes
Applications De Recherche Scientifique
H-Val-Ala-Ala-Phe-OH has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate recognition.
Medicine: Explored for its potential as a therapeutic agent or drug delivery vehicle.
Industry: Utilized in the development of biomaterials and nanotechnology applications
Mécanisme D'action
Target of Action
Similar peptide derivatives containing the fragment –ala–phe–lys– have been synthesized and shown to have an affinity for plasmin . Plasmin is a serine protease involved in many physiological processes such as wound healing, tissue repair, and migration, in addition to its main role in fibrin cleavage .
Mode of Action
Peptide derivatives with similar structures have been shown to inhibit the amidolytic activity of plasmin . This suggests that H-Val-Ala-Ala-Phe-OH might interact with its target, plasmin, leading to changes in its activity.
Biochemical Pathways
Given its potential interaction with plasmin, it may influence the fibrinolysis pathway, which is the main pathway where plasmin plays a crucial role .
Analyse Biochimique
Biochemical Properties
H-Val-Ala-Ala-Phe-OH, being a peptide, participates in biochemical reactions primarily through its interactions with enzymes and proteins. The specific nature of these interactions depends on the structure and properties of the peptide. For instance, peptides with non-polar side chains like valine and phenylalanine can interact with hydrophobic regions of proteins . These interactions can influence the conformation and function of the proteins involved .
Molecular Mechanism
The molecular mechanism of action of this compound is likely to involve interactions with other biomolecules. For instance, it may bind to specific receptors or enzymes, leading to changes in their activity. This could result in alterations in gene expression or metabolic pathways
Metabolic Pathways
This compound, as a peptide, would be involved in protein metabolism. It could be broken down into individual amino acids by proteases, enzymes that cleave peptide bonds . These amino acids could then be used in various metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Val-Ala-Ala-Phe-OH can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS is the most commonly used method due to its efficiency and scalability. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. The peptide bond formation is facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of additives like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) .
Industrial Production Methods
In industrial settings, the production of peptides like this compound often involves automated SPPS systems, which allow for high-throughput synthesis. The use of environmentally friendly solvents and reagents is becoming increasingly important to reduce the environmental impact of peptide synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
H-Val-Ala-Ala-Phe-OH can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Amino acid substitution can be achieved using standard peptide synthesis techniques.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylalanine residue can yield phenylalanine derivatives with altered properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Ala-Phe-Lys-OH: A tripeptide with similar structural features.
H-Phe-Lys-EACA-OH: Contains the phenylalanine and lysine residues, similar to H-Val-Ala-Ala-Phe-OH.
Uniqueness
This compound is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of valine and alanine residues contributes to its hydrophobic character, while the phenylalanine residue provides aromatic interactions .
Propriétés
IUPAC Name |
2-[2-[2-[(2-amino-3-methylbutanoyl)amino]propanoylamino]propanoylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O5/c1-11(2)16(21)19(27)23-12(3)17(25)22-13(4)18(26)24-15(20(28)29)10-14-8-6-5-7-9-14/h5-9,11-13,15-16H,10,21H2,1-4H3,(H,22,25)(H,23,27)(H,24,26)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBKWKJGMIHTJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560327, DTXSID40878523 | |
| Record name | Valylalanylalanylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VAL-ALA-ALA-PHE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40878523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21957-32-4 | |
| Record name | Valylalanylalanylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


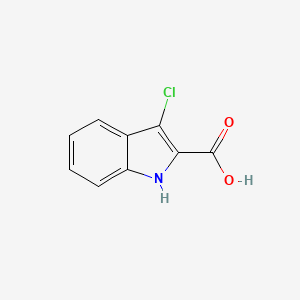
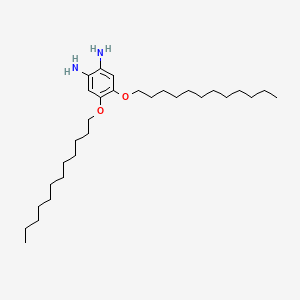







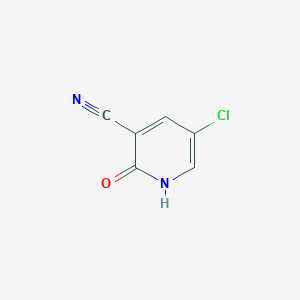

![2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B1601951.png)
